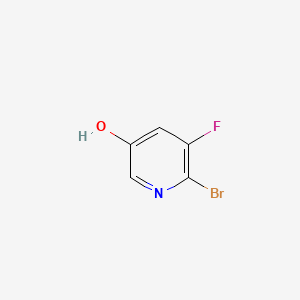

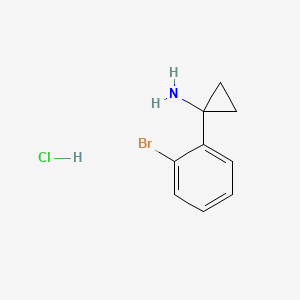

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, also known as BCPPA, is a cyclic amine derivative with a wide range of applications in the scientific research field. BCPPA is a versatile compound that can be used in a variety of experiments and research studies. It can be used as a starting material for synthesizing other compounds, as a reagent for chemical reactions, or as a tool for studying the structure and function of biological systems. BCPPA is an important compound for the advancement of scientific research, and its various applications have been studied in detail.

Scientific Research Applications

Cyclopropyl Amine Synthesis The synthesis of cyclopropyl amines can be efficiently achieved through the reaction of enamines with Et3Al and CH2I2, yielding high-purity cyclopropyl amines. This method presents advantages over traditional cyclopropanation reagents, offering a promising approach for the preparation of such compounds (Kadikova et al., 2015).

Amine Radical Cation Reactions Tris(p-bromophenyl)amine radical cations have been utilized to promote oxidative ring-opening reactions of cyclopropyl silyl ethers, leading to ring-expanded ketones. The in situ generated amine radical cations have shown to enhance yields, showcasing a potential pathway for transformations involving cyclopropyl silyl ethers (Hasegawa et al., 2009).

Benzimidazole Derivatives Synthesis 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride has implications in the synthesis of benzimidazole derivatives. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, indicating a potential application in the synthesis of such heterocyclic compounds (Lygin & Meijere, 2009).

Carbonic Anhydrase Inhibition Compounds incorporating bromophenol and cyclopropane moieties, similar in structure to this compound, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. The bromophenol derivatives demonstrated excellent inhibitory effects, highlighting potential therapeutic applications (Boztaş et al., 2015).

Synthesis of Cyclopropanone Dithioacetals The reaction of cyclopropyl phenyl sulfoxides with magnesium amide has led to the formation of cyclopropanone dithioacetals, indicating a method for synthesizing these compounds which could have implications in various chemical synthesis processes (Kobayashi et al., 2002).

properties

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFJXDYDGAAUPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)